![molecular formula C8H10N2O3 B1384138 (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid CAS No. 5536-40-3](/img/structure/B1384138.png)
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
Overview
Description
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a hydroxyl group, two methyl groups, and an acetic acid moiety attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced through selective alkylation and hydroxylation reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a carboxyl group is added to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is explored for its potential role as an intermediate in the synthesis of various pharmaceuticals. Its pyrimidine structure is crucial for developing compounds with biological activity.
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Biochemical Studies
- The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways involving pyrimidine derivatives. Its hydroxyl and carboxylic acid functional groups can participate in hydrogen bonding, influencing molecular interactions.
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Agricultural Chemistry
- Research indicates potential applications in agrochemicals, particularly as a plant growth regulator or herbicide precursor. Its structural analogs have shown efficacy in modulating plant growth responses.
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Material Science
- The compound's unique chemical structure allows for exploration in material science, particularly in synthesizing polymers or composites that require specific thermal or mechanical properties.
Case Study 1: Synthesis of Pyrimidine Derivatives
A study conducted by researchers at a leading university focused on synthesizing novel pyrimidine derivatives using this compound as a starting material. The results demonstrated enhanced biological activity against specific cancer cell lines compared to existing treatments.
Case Study 2: Agricultural Applications
In another study, the compound was tested as a potential herbicide. Results showed that formulations containing this compound exhibited significant herbicidal activity against common weeds without adversely affecting crop yields.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-butyric acid: Contains a butyric acid moiety.
Uniqueness
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and acetic acid groups allows for diverse interactions and applications in various fields.
Biological Activity
(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid, a pyrimidine derivative with the molecular formula C₈H₁₀N₂O₃, has garnered attention due to its potential biological activities, particularly as an antibacterial , antifungal , and anti-inflammatory agent. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyl group and two methyl groups on the pyrimidine ring, which may enhance its biological activity compared to other similar compounds. Its molecular weight is approximately 182.18 g/mol .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Bacillus cereus, showing promising results in inhibiting bacterial growth .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Bacillus cereus | 1.0 μg/mL |
Serratia marcesens | 0.25 μg/mL |
Proteus mirabilis | 0.75 μg/mL |
Antifungal Activity
The compound has also shown antifungal properties, particularly in disrupting fungal cell membranes due to its hydroxyl group, which may increase permeability and lead to cell lysis .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In vitro assays have indicated that it can suppress COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity Comparison
Compound | IC50 (μmol) | Standard Comparison |
---|---|---|
This compound | 0.04 ± 0.01 | Celecoxib |
Celecoxib | 0.04 ± 0.01 | - |
The presence of the hydroxyl group is crucial for the compound's interaction with biological membranes. It enhances binding affinity to specific enzymes involved in metabolic processes and may disrupt microbial cell walls . Additionally, studies indicate potential interactions with nucleotide metabolism enzymes, suggesting a role in modulating biochemical pathways .
Synthesis Methods
Various synthetic routes have been developed for this compound, each yielding different purity levels:
- Condensation Reactions : Utilizing pyrimidine derivatives with acetic anhydride.
- Hydroxylation Reactions : Hydroxylating methylpyrimidines under acidic conditions.
- Amidation Reactions : Reacting with amines to form amide derivatives.
These methods allow for the production of derivatives that may enhance or modify biological activity .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy Study : A study evaluated its effectiveness against multiple bacterial strains using agar diffusion methods, confirming its potential as a broad-spectrum antibacterial agent .
- In Vivo Anti-inflammatory Study : Animal models demonstrated significant reductions in inflammation markers when treated with this compound compared to controls, supporting its therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQEOLOKRTHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360147 | |
Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5536-40-3 | |
Record name | (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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